N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide
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Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a useful research compound. Its molecular formula is C14H18ClFN2O4 and its molecular weight is 332.76. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Approaches
A novel synthetic method demonstrates the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for creating di- and mono-oxalamides, highlighting a pathway that could be relevant for synthesizing compounds like N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide. This approach offers a high-yielding, operationally simple methodology that can be applied to both anthranilic acid derivatives and oxalamides, suggesting its utility in synthesizing a wide range of related chemical entities (Mamedov et al., 2016).
Antimicrobial Activity
Research into N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which share structural similarities with the compound , has been conducted to evaluate their antimicrobial activities. The synthesis and computational pharmacokinetic studies of these derivatives indicate the potential for certain structural modifications to exhibit significant antibacterial and antifungal effects, offering insights into the antimicrobial application of closely related compounds (Ahsan et al., 2016).
Antitumor Agents
The synthesis of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, including derivatives with modifications on the phenyl ring similar to those in the compound of interest, has shown promise in the development of antitumor agents. These compounds were evaluated for their ability to induce cell cycle arrest and antiproliferative activity, suggesting the potential for derivatives of this compound to possess antimitotic activity (Hadjeri et al., 2004).
Anti-inflammatory Activity
Another study synthesizes derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity. This indicates the potential for related compounds to be developed as anti-inflammatory agents, providing a basis for the exploration of this compound in similar applications (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O4/c1-14(21,5-6-22-2)8-17-12(19)13(20)18-9-3-4-11(16)10(15)7-9/h3-4,7,21H,5-6,8H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWSKNYKOUDRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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